![molecular formula C9H10Cl2N2 B1601708 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine CAS No. 76780-96-6](/img/structure/B1601708.png)

2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

Overview

Description

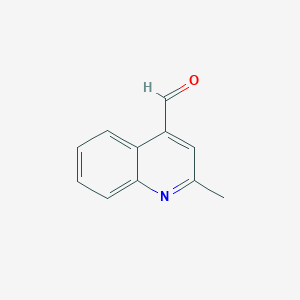

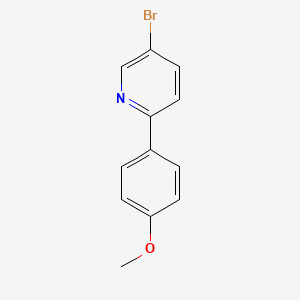

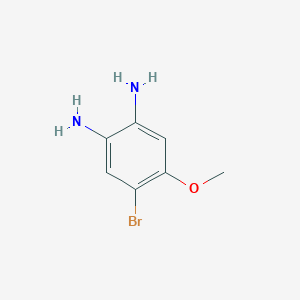

2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine is a chemical compound with the molecular formula C9H10Cl2N2 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine consists of a cyclohepta[d]pyrimidine core with two chlorine atoms attached at the 2 and 4 positions . The average mass of the molecule is 217.095 Da, and the monoisotopic mass is 216.022110 Da .Physical And Chemical Properties Analysis

The molecular formula of 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine is C9H10Cl2N2 . The molecular weight is 217.09 g/mol. Detailed physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.Scientific Research Applications

Synthesis and Biological Activity

Inhibitory Activities and Synthesis : One of the earliest studies involved the synthesis of various 4-substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidines, showcasing their inhibitory activities against collagen-induced platelet aggregation and reserpine-induced hypothermia in mice. This work highlights the compound's potential in developing therapeutic agents targeting platelet aggregation and temperature regulation mechanisms (Sasaki et al., 1990).

Antimicrobial Activity : Research into 6H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidines synthesized through cyclocondensation reactions revealed moderate antimicrobial activity against various pathogens, including Staphylococcus aureus. These findings open avenues for developing new antimicrobial agents based on pyrimidine derivatives (Donkor et al., 1995).

Chemical Properties and Reactions

Novel Fused Heterocyclic Systems : A study by Wang and Neidlein (1998) explored the synthesis of novel fused heterocyclic systems, including substituted 9,10-dihydro-1,3,4,6,7,10-hexaazacyclohepta[de]naphthalen-8(7H)-ones, starting from pyrimido[4,5-d]pyrimidine derivatives. This research contributes to the development of new chemical entities with potential applications in pharmaceuticals and materials science (Wang & Neidlein, 1998).

Structural and Spectroscopic Analysis : The synthesis and structural characterization of 4,6-dichloro-2-(methylsulfonyl)pyrimidine highlight the compound's potential as a third-order nonlinear optical material. Detailed spectroscopic, crystallographic, and computational studies provide insights into its optical properties and stability, suggesting applications in nonlinear optical devices (Murthy et al., 2019).

Advanced Materials and Nanotechnology

- Assembly into Rosette Nanotubes : Borzsonyi et al. (2010) reported on the synthesis of a tetracyclic self-complementary molecule for the self-assembly into rosette nanotubes. This molecule, featuring the Watson-Crick hydrogen bond donor-acceptor arrays of both guanine and cytosine, demonstrates the potential of pyrimidine derivatives in the construction of nanoscale materials and devices with specific inner diameters for applications in nanotechnology and materials science (Borzsonyi et al., 2010).

properties

IUPAC Name |

2,4-dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2/c10-8-6-4-2-1-3-5-7(6)12-9(11)13-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMGVBPDXSHYBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504066 | |

| Record name | 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |

CAS RN |

76780-96-6 | |

| Record name | 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1601645.png)